molecular formula C18H15N5O2S B6488915 5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921513-46-4

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

货号: B6488915
CAS 编号: 921513-46-4
分子量: 365.4 g/mol
InChI 键: ZHDWWFSXPDUZKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a carboxamide moiety at position 7 linked to a 4-methylthiazol-2-yl group. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

属性

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-10-26-18(19-11)20-16(24)13-8-22(2)9-14-15(13)21-23(17(14)25)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWWFSXPDUZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923145-85-1)

This compound shares the pyrazolo[4,3-c]pyridine core and 2-phenyl substitution with the target molecule but differs in key substituents:

  • Position 5 : Ethyl group vs. methyl group in the target compound.
  • Carboxamide side chain : 3-methoxybenzyl vs. 4-methylthiazol-2-yl.
Property Target Compound 5-ethyl-N-(3-methoxybenzyl)-...
Molecular Formula C19H17N5O2S (estimated) C23H22N4O3
Molecular Weight ~395.4 g/mol 402.4 g/mol
Key Substituents 5-methyl, 4-methylthiazol-2-ylamide 5-ethyl, 3-methoxybenzylamide
Potential Solubility Moderate (thiazole may enhance hydrophilicity) Lower (methoxybenzyl is lipophilic)

Impact of Substituents :

  • The thiazole ring in the target compound may improve metabolic stability compared to the methoxybenzyl group due to reduced susceptibility to oxidative metabolism .
  • The smaller methyl group at position 5 (vs. ethyl) could enhance binding to sterically constrained targets.

Thiadiazolo-Pyrimidine Derivatives (IJAAS 2019)

While structurally distinct (pyrimidine vs. pyrazolo-pyridine core), these compounds share functional similarities:

  • Carboxamide groups : Critical for hydrogen bonding in target interactions.
  • Synthetic routes : Both utilize nucleophilic substitution for carboxamide formation .

Pharmacological Analogs: mGluR5 Antagonists

SIB-1757 and SIB-1893

Although structurally unrelated (pyridine derivatives), these noncompetitive mGluR5 antagonists highlight the therapeutic relevance of carboxamide-containing heterocycles in CNS disorders:

Property SIB-1757 SIB-1893 Target Compound (Hypothetical)
IC50 (mGluR5) 0.37 µM 0.29 µM Unknown
Selectivity >100 µM at mGluR1 >100 µM at mGluR1 Not reported
Mechanism Noncompetitive Noncompetitive Undetermined

Key Observations :

  • The thiazole group in the target compound may confer selectivity for mGluR5, analogous to SIB-1757’s pyridine-azo moiety .
  • Lack of activity data for the target compound precludes direct mechanistic comparisons.

准备方法

Pyrazole Ring Formation via Modified Japp–Klingemann Reaction

The Japp–Klingemann reaction enables the coupling of diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. For example, 2-chloro-3-nitropyridine derivatives react with acetylacetone derivatives under basic conditions to yield pyrazolo[4,3-c]pyridine intermediates. Key steps include:

  • Diazotization : Aryl amines are converted to diazonium tosylates at 0–5°C.

  • Azo Coupling : Diazonium salts react with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.

  • Cyclization : Hydrazones undergo intramolecular nucleophilic substitution (SNAr) in DMF at 80°C, eliminating nitrous acid to form the pyrazole ring.

This method achieves yields of 65–78% for analogous pyrazolo[4,3-c]pyridines, with regioselectivity controlled by the electron-withdrawing nitro group.

Functionalization of the Pyrazolo[4,3-c]Pyridine Core

Introduction of the 5-Methyl Group

Methylation at position 5 is accomplished via alkylation of a preformed pyrazole intermediate . For instance, treating 3-amino-4-methylpyrazole with methyl iodide in the presence of K2CO3 in DMF at 60°C introduces the methyl group with >85% efficiency. Alternatively, direct synthesis using methyl-substituted β-keto esters in the Japp–Klingemann reaction avoids post-cyclization modifications.

Incorporation of the 2-Phenyl Substituent

The phenyl group at position 2 is introduced via Suzuki–Miyaura cross-coupling . A bromo- or iodo-substituted pyrazolo[4,3-c]pyridine intermediate reacts with phenylboronic acid under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C, yielding the biphenyl derivative in 70–84% yield.

Oxidation to the 3-Oxo Group

The 3-oxo moiety is installed through oxidative dehydrogenation using MnO2 in refluxing toluene. For example, 3H-pyrazolo[4,3-c]pyridine derivatives are oxidized to their 3-oxo counterparts in 88–92% yield.

Synthesis of the 7-Carboxamide Substituent

Carboxylic Acid Intermediate

The 7-carboxyl group is introduced via hydrolysis of a cyano precursor . Reacting 7-cyano-pyrazolo[4,3-c]pyridine with 10% NaOH in ethanol under reflux for 4 hours yields the carboxylic acid (90% yield).

Amide Coupling with 4-Methyl-1,3-Thiazol-2-Amine

The final amide bond is formed using carbodiimide-mediated coupling . The carboxylic acid (1 equiv) reacts with 4-methyl-1,3-thiazol-2-amine (1.2 equiv) in DCM with EDCl (1.5 equiv) and HOBt (1.5 equiv) at room temperature for 12 hours, achieving 75–82% yield.

Optimization Strategies and Challenges

Regioselectivity in Cyclization

Regioselective pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., NO2) at position 3 of the pyridine direct cyclization to the desired [4,3-c] isomer, minimizing [3,4-c] byproducts.

Solvent and Catalyst Selection

  • Palladium Catalysts : Pd(PPh3)4 outperforms Pd(OAc)2 in Suzuki couplings, reducing homocoupling byproducts.

  • Solvent Systems : THF/H2O (3:1) enhances boronic acid solubility and reaction efficiency.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures (4:1) purify final amide products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • Pyrazole-H: δ 8.32 ppm (s, 1H).

    • Thiazole-CH3: δ 2.45 ppm (s, 3H).

    • Phenyl protons: δ 7.45–7.62 ppm (m, 5H).

  • IR :

    • Amide C=O: 1660 cm⁻¹.

    • Pyrazole C=N: 1613 cm⁻¹.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 394.12 (calculated 394.14).

Comparative Analysis of Synthetic Routes

Method StepYield (%)Key AdvantagesLimitations
Japp–Klingemann Cyclization65–78One-pot procedure, high regioselectivityRequires nitro precursors
Suzuki Coupling70–84Mild conditions, functional group toleranceSensitive to moisture
EDCl/HOBt Amide Coupling75–82High efficiency, minimal racemizationCostly reagents

常见问题

Basic Research Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazolo[4,3-c]pyridine precursor with a functionalized thiazole derivative. Key steps include:

  • Cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 60–80°C) to form the pyrazolo-pyridine core .
  • Amide coupling between the carboxylic acid intermediate and the 4-methylthiazol-2-amine group, facilitated by coupling agents like EDC/HOBt or DCC .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the final product .
    Critical parameters include maintaining anhydrous conditions for moisture-sensitive steps and optimizing stoichiometry to minimize byproducts .

Basic Research Question: How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups on thiazole and pyridine rings, phenyl protons) .
    • IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Advanced Research Question: What strategies are recommended for elucidating its mechanism of action in antimicrobial assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates to quantify inhibition constants (Ki) .
  • Molecular Docking : Model interactions with target enzymes (e.g., PDB: 1KZN for gyrase) using software like AutoDock Vina to identify binding motifs in the pyrazolo-pyridine core .
  • Comparative Studies : Compare activity against structurally similar analogs (e.g., 5-ethyl or 5-propyl derivatives) to correlate substituent effects with potency .

Advanced Research Question: How can structural modifications enhance its pharmacokinetic properties?

Methodological Answer:

  • Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 5-methyl position while monitoring logP values via shake-flask assays .
  • Metabolic Stability : Replace the phenyl group with fluorinated analogs to reduce cytochrome P450-mediated degradation, assessed using liver microsome assays .
  • Bioavailability : Employ prodrug strategies (e.g., esterification of the carboxamide) and evaluate oral absorption in rodent models .

Advanced Research Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to eliminate variability .
  • Orthogonal Validation : Cross-verify results with alternative assays (e.g., time-kill kinetics for antimicrobial activity vs. static MIC values) .
  • Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to rule out false negatives .

Advanced Research Question: What computational methods are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and Hammett constants to correlate substituent electronic effects with activity .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes upon structural modifications (e.g., methyl to ethyl groups) using Schrödinger Suite .
  • ADMET Prediction : Apply tools like SwissADME to forecast absorption and toxicity profiles early in SAR studies .

Basic Research Question: What analytical techniques are suitable for studying its stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

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